2,2,2-Trifluoro-1-p-tolyl-ethanone oxime
Description
2,2,2-Trifluoro-1-p-tolyl-ethanone oxime is a fluorinated oxime derivative characterized by a trifluoromethyl group attached to an ethanone backbone, with a p-tolyl (4-methylphenyl) substituent and an oxime functional group (-NOH). This compound is structurally significant due to the electron-withdrawing trifluoromethyl group, which enhances its stability and reactivity in substitution and condensation reactions.
Properties
Molecular Formula |
C9H8F3NO |
|---|---|
Molecular Weight |
203.16 g/mol |
IUPAC Name |
N-[2,2,2-trifluoro-1-(4-methylphenyl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C9H8F3NO/c1-6-2-4-7(5-3-6)8(13-14)9(10,11)12/h2-5,14H,1H3 |
InChI Key |
HWQOIGLJELXUJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NO)C(F)(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Oxime Compounds
Structural Analogs
2.1.1. 2,2,2-Trifluoro-1-[3-(2,2,2-trifluoro-acetyl)azulen-1-yl]ethanone
- Structure : Features an azulenyl group instead of p-tolyl.
- Properties : Single-crystal X-ray data (R factor = 0.038) confirm planar geometry and strong intermolecular hydrogen bonding via the oxime group, enhancing crystallinity .
2.1.2. (E/Z)-1-(8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)-2,2,2-trifluoroethanone Oxime
- Structure : Contains an imidazopyridine heterocycle.
- Applications : Such heterocyclic oximes are often intermediates in drug discovery (e.g., kinase inhibitors) due to their bioisosteric properties .
2.1.3. 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanone Oxime
- Structure : Methoxy substituent at the meta position vs. methyl at the para position in the p-tolyl analog.
- Synthesis: Prepared via condensation of trifluoroacetophenone derivatives with hydroxylamine, similar to methods for other trifluoroethanone oximes .
Physicochemical and Toxicological Comparisons
| Compound | Substituent | Melting Point (°C) | Toxicity Profile | Key Applications |
|---|---|---|---|---|
| 2,2,2-Trifluoro-1-p-tolyl-ethanone oxime | p-tolyl | Not reported | Limited data; likely low acute toxicity | Pharmaceutical intermediates |
| 4-Methylpentan-2-one oxime | Aliphatic chain | Not reported | H302 (harmful if swallowed) | Antifouling paint crosslinkers |
| Butanone oxime (C4) | Short aliphatic chain | Not reported | Carc. 1B, STOT RE 2, Skin Sens. 1 | Phased out due to hazards |
| Tosyl-protected trifluoroethanone oxime | Tosyl group | Not reported | Higher stability, reduced reactivity | Protecting group in synthesis |
Key Observations :
- Electron-Withdrawing Groups: The trifluoromethyl group in this compound increases electrophilicity at the carbonyl carbon, facilitating nucleophilic additions compared to non-fluorinated oximes .
- Toxicity : Aliphatic oximes (e.g., 4-methylpentan-2-one oxime) exhibit higher acute toxicity (H302) compared to aromatic trifluoro derivatives, which lack harmonized hazard classifications .
- Stability : Tosyl-protected oximes demonstrate enhanced hydrolytic stability, making them preferable in multi-step syntheses .
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